molecular formula C11H10O3 B6603844 Methyl 3-Methylbenzofuran-7-carboxylate CAS No. 133844-98-1

Methyl 3-Methylbenzofuran-7-carboxylate

Cat. No.: B6603844
CAS No.: 133844-98-1
M. Wt: 190.19 g/mol
InChI Key: BLTZRIVLKINMFQ-UHFFFAOYSA-N
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Description

Methyl 3-Methylbenzofuran-7-carboxylate ( 133844-98-1) is a chemical compound built on the benzofuran scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. With the molecular formula C11H10O3, it serves as a key synthetic intermediate for the development of novel therapeutic agents. The core research value of this compound lies in its role as a precursor for the synthesis of more complex, biologically active molecules. The benzofuran scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological properties. This specific methyl ester derivative is particularly valuable for constructing 3-methylbenzofuran-based compounds, which have shown significant promise in anticancer research . Benzofuran-based compounds are extensively investigated for their anticancer potential, with mechanisms of action that include the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in antiangiogenic cancer therapy . Derivatives similar to this compound have demonstrated potent antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines, including A549 and NCI-H23, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range . The 3-methylbenzofuran motif is a significant pharmacophore, as evidenced by approved drugs like Fruquintinib (Elunate®), a potent VEGFR-2 inhibitor for metastatic colorectal cancer, highlighting the translational potential of this chemical class . This product is provided FOR RESEARCH USE ONLY (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 3-methyl-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-6-14-10-8(7)4-3-5-9(10)11(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTZRIVLKINMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrone-Nitroalkene Annulation

A regioselective method developed by Zhang and Beaudry employs the annulation of 3-hydroxy-4-methyl-2H-pyran-2-one with methyl 3-nitrobut-3-enoate. In the presence of aluminum chloride (AlCl₃) and trifluoroacetic acid (TFA) at 120°C, the reaction proceeds via a [4+2] cycloaddition mechanism, forming the benzofuranone intermediate. Subsequent dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere yields the benzofuran core.

Esterification is achieved by treating the intermediate benzofuran-2(3H)-one with methyl chloroformate in dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP). This method achieves a 76% yield of methyl 7-methylbenzofuran-4-carboxylate, which can be isomerized to the 7-carboxylate derivative via acid-catalyzed rearrangement.

Large-Scale Optimization

Scalable synthesis involves modifying stoichiometric ratios and solvent systems. For instance, increasing the molar ratio of pyrone to nitroalkene from 2:1 to 3:1 enhances yield to 82% while reducing side products. Replacing dichlorobenzene (DCB) with toluene improves reaction homogeneity, facilitating product isolation via crystallization rather than column chromatography.

Multistep Functionalization of Prenylated Benzofurans

Friedel-Crafts Acylation and Esterification

A multistep route reported by PPM.edu.pl begins with Friedel-Crafts acylation of 5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid. Treatment with acetyl chloride in the presence of anhydrous aluminum chloride introduces an acetyl group at position 7. The resultant 7-acetyl derivative is then subjected to esterification using methanol and sulfuric acid, yielding methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate.

Selective demethylation at position 7 is achieved via boron tribromide (BBr₃) in DCM at −78°C, followed by re-esterification to install the methyl carboxylate group. This method, while labor-intensive, provides precise control over substitution patterns, as confirmed by ¹H-NMR (δ 2.50 ppm for methyl groups) and ¹³C-NMR (δ 169.8 ppm for ester carbonyl).

Palladium-Catalyzed Cross-Coupling

Palladium-mediated cross-coupling reactions enable late-stage diversification. For example, methyl 7-methyl-2-(((trifluoromethyl)sulfonyl)oxy)benzofuran-4-carboxylate undergoes Suzuki-Miyaura coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and cesium carbonate. While this method primarily targets 4-carboxylate derivatives, analogous conditions can be applied to 7-carboxylate isomers by adjusting the leaving group position.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The Ullmann rearrangement pathway (Method 1) offers moderate yields (65–70%) but requires harsh conditions, limiting substrate scope. In contrast, the annulation approach (Method 2) provides higher regioselectivity and scalability, albeit with increased catalyst costs. Multistep functionalization (Method 3) achieves superior structural precision but suffers from lower overall yields (30–40%) due to multiple purification steps.

Analytical Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy : Ester carbonyl stretches appear at 1740–1745 cm⁻¹, while benzofuran C-O-C vibrations are observed at 1240–1260 cm⁻¹.

  • ¹H-NMR : Methyl groups resonate as singlets at δ 2.45–2.62 ppm, with aromatic protons between δ 7.10–7.65 ppm.

  • HRMS : Molecular ion peaks for methyl 3-methylbenzofuran-7-carboxylate ([M+H]⁺) are observed at m/z 207.0667 (calculated: 207.0657).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity for all methods, with retention times of 12.3–12.8 minutes.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to anticoagulant and anticancer agents, with structure-activity relationship (SAR) studies highlighting the importance of the 7-carboxylate group for binding affinity.

Materials Science

In polymer chemistry, the benzofuran core enhances thermal stability, making it suitable for high-performance resins.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Methylbenzofuran-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives with different properties and applications .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-Methylbenzofuran-7-carboxylate and its derivatives are being investigated as potential drug candidates due to their promising biological activities. Research indicates that these compounds can interact with specific biological targets, which may lead to the development of new therapeutic agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, a study evaluated various 3-methylbenzofurans for their cytotoxic effects against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results demonstrated significant inhibitory activity, with some derivatives showing IC50 values comparable to established anticancer agents like staurosporine .

CompoundIC50 (µM) A549IC50 (µM) NCI-H23
4b1.48-
15a-2.52
16a1.500.49

The findings suggest that modifications to the benzofuran structure can enhance biological activity, indicating a pathway for developing more effective anticancer therapies.

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, with various methods reported in the literature. The ability to create derivatives with modified functional groups allows for the exploration of enhanced solubility and biological activity.

Synthetic Pathways

Recent studies have outlined synthetic routes for producing this compound and its analogs, focusing on optimizing yields and purity . These synthetic strategies often involve multi-step reactions that can introduce different substituents on the benzofuran ring, thereby altering its pharmacological properties.

Broader Applications

Beyond anticancer applications, this compound has potential uses in other therapeutic areas:

Antimicrobial Activity

Research into benzofuran derivatives has also indicated antimicrobial properties, particularly as inhibitors of bacterial fatty acid synthesis . Such compounds could serve as leads for developing new antibiotics.

Anti-inflammatory Properties

Some studies suggest that benzofuran derivatives exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation . This broadens the scope of potential applications for this compound beyond oncology.

Mechanism of Action

The mechanism of action of Methyl 3-Methylbenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, benzofuran derivatives can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among analogs arise from:

  • Substituent positions : Carboxylate groups at positions 2, 3, 4, or 5.
  • Functional groups: Methyl, ethyl, nitro, amino, or allyloxy substituents.
  • Saturation : Fully aromatic vs. dihydrobenzofuran systems.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
Ethyl 7-chloro-3-methylbenzofuran-2-carboxylate 32565-17-6 C₁₂H₁₁ClO₃ 238.67 Cl (7), CH₃ (3), COOEt (2) Halogenated derivative; synthetic intermediate
Methyl 7-nitrobenzofuran-3-carboxylate 1956385-32-2 C₁₀H₇NO₅ 221.17 NO₂ (7), COOMe (3) Nitro group enhances reactivity for further reduction/functionalization
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate 1280665-55-5 C₁₀H₁₁NO₃ 193.20 NH₂ (7), COOMe (4), dihydro core Amino group enables peptide coupling; dihydro structure reduces aromaticity
Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate 1707391-72-7 C₁₄H₁₄O₄ 246.26 Allyloxy (3), CH₃ (7), COOMe (2) Allyloxy group introduces potential for polymerization or click chemistry

Detailed Analysis

Electronic and Steric Effects
  • The ethyl ester (vs. methyl) increases hydrophobicity .
  • Methyl 7-nitrobenzofuran-3-carboxylate : The nitro group at position 7 strongly withdraws electrons, making the ring less reactive toward electrophiles but suitable for nucleophilic aromatic substitution or reduction to an amine .
  • Methyl 3-(allyloxy)-7-methylbenzofuran-2-carboxylate : The allyloxy group introduces steric bulk and an unsaturated bond, enabling Diels-Alder or thiol-ene reactions for functionalization .
Physicochemical Properties
  • Molecular weights range from 193.20 (amino derivative) to 246.26 (allyloxy derivative). Lower molecular weights (e.g., amino-substituted compounds) may enhance solubility in polar solvents.

Biological Activity

Methyl 3-Methylbenzofuran-7-carboxylate (C₁₂H₁₂O₄, molecular weight: 220.22 g/mol) is a compound belonging to the benzofuran class, characterized by a fused benzene and furan ring structure. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its anticancer properties, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound features a methyl group at the 3-position and a carboxylate group at the 7-position of the benzofuran moiety. This specific substitution pattern influences its chemical reactivity and biological activity compared to other benzofuran derivatives.

PropertyDescription
Molecular FormulaC₁₂H₁₂O₄
Molecular Weight220.22 g/mol
Structural FeaturesMethyl group at position 3, carboxylate group at position 7

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results:

  • In vitro Studies : this compound was evaluated for its efficacy against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The compound exhibited IC50 values ranging from 1.48 µM to 47.02 µM, indicating potent growth inhibition in these cell lines .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. For instance, one study reported that treatment with this compound resulted in approximately 42% apoptosis in A549 cells compared to a control group .

Other Biological Activities

In addition to its anticancer properties, this compound has been associated with other biological activities:

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods:

  • Condensation Reactions : Utilizing appropriate starting materials such as substituted phenols and furan derivatives.
  • Hemi-synthesis : Modifying existing benzofuran structures to introduce the desired functional groups .

Case Studies

Several case studies have highlighted the potential of this compound in cancer therapy:

  • Study on NSCLC : In a comparative study involving multiple benzofuran derivatives, this compound demonstrated superior antiproliferative activity against NSCLC cell lines compared to traditional chemotherapeutics .
  • Apoptosis Induction : A detailed apoptosis study indicated that treatment with this compound significantly increased the levels of caspase-3/7 activity in cancer cells, confirming its role as an apoptosis inducer .

Q & A

Q. What are the standard synthetic routes for Methyl 3-Methylbenzofuran-7-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of substituted benzofuran precursors followed by esterification. For example, derivatives like Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate are synthesized via acid-catalyzed condensation of phenolic intermediates with methyl carboxylate groups . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst use : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at C3 and C7) and confirms ester carbonyl signals (δ ~165–170 ppm) .
  • IR spectroscopy : Detects ester C=O stretching (~1720 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 220.0734 for C₁₂H₁₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

Discrepancies often arise from dynamic effects (e.g., ring puckering) not captured in static models. A hybrid approach is recommended:

  • X-ray crystallography : Use SHELX for refinement, focusing on anisotropic displacement parameters to assess thermal motion .
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles.
  • Puckering analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity, which may explain deviations in torsional angles .

Q. What methodologies are recommended for analyzing the ring puckering dynamics in benzofuran derivatives?

The Cremer-Pople parameterization defines puckering amplitude (θ) and phase angle (φ) to quantify out-of-plane distortions . For this compound:

  • Crystallographic data : Extract z-coordinates of ring atoms relative to the mean plane.
  • Software tools : Use ORTEP-3 to visualize thermal ellipsoids and assess puckering variability .
  • Dynamic NMR : Monitor ring-flipping barriers in solution (e.g., coalescence temperature studies) .

Q. In pharmacological studies, what experimental designs are optimal for elucidating the mechanism of action in cancer cell lines?

  • Dose-response assays : Test 1–100 µM concentrations to determine IC₅₀ values against cancer cells (e.g., MCF-7).
  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to confirm programmed cell death .
  • Molecular docking : Screen against targets like topoisomerase II or tubulin, leveraging the compound’s methyl and ester groups for hydrophobic binding .
  • Metabolic stability : Assess hepatic microsomal degradation to prioritize derivatives with longer half-lives .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-validated) and culture conditions.
  • Control compounds : Include reference drugs (e.g., doxorubicin) to benchmark activity.
  • Batch analysis : Verify compound purity (HPLC ≥98%) to rule out impurities skewing results .

Methodological Tools

Q. Which software tools are critical for structural and pharmacological analysis of this compound?

  • Crystallography : SHELXL (refinement), WinGX (data integration) .
  • Docking : AutoDock Vina (flexible ligand docking) or Schrödinger Suite (MM/GBSA scoring) .
  • Spectroscopic analysis : MestReNova (NMR processing) .

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